6-(4-Formyl-2-methylphenoxy)nicotinonitrile

Vue d'ensemble

Description

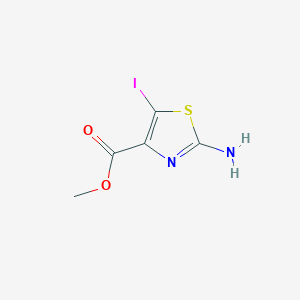

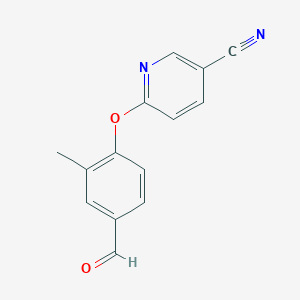

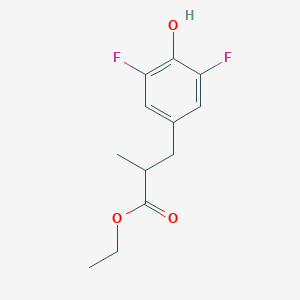

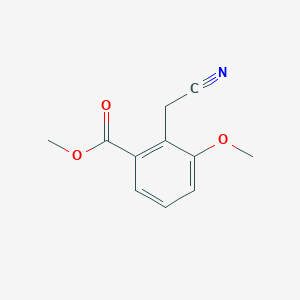

“6-(4-Formyl-2-methylphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C14H10N2O2 . It is used in research and has a molecular weight of 238.24 .

Synthesis Analysis

The synthesis of “6-(4-Formyl-2-methylphenoxy)nicotinonitrile” involves combining 4-hydroxy-3-methyl-benzaldehyde, K2CO3, and 6-CHLORONICOTINONITRILE in DMF (N,N-dimethyl-formamide), and heating at 100°C for 4 hours . After cooling to ambient temperature, the mixture is poured into water and the aqueous layer is extracted with EtOAc. The organic layer is dried over NA2SO4 and the solvent is eliminated. Drying under vacuum at 45°C overnight yields the title compound .Molecular Structure Analysis

The molecular structure of “6-(4-Formyl-2-methylphenoxy)nicotinonitrile” is represented by the formula C14H10N2O2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Applications De Recherche Scientifique

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) serves as an important fluorophoric platform for developing chemosensors for detecting a variety of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underline the potential for 6-(4-Formyl-2-methylphenoxy)nicotinonitrile in similar applications, given its structural similarity to DFP (Roy, 2021).

Synthetic Antioxidants

Synthetic phenolic antioxidants (SPAs), due to their role in retarding oxidative reactions, have been the focus of research concerning their environmental occurrence, human exposure, and toxicity. Given the phenolic structure in the compound of interest, there's potential for its application as an antioxidant in various industrial and commercial products to extend product shelf life while considering environmental and health impacts (Liu & Mabury, 2020).

Antioxidant Activity Detection

The investigation into antioxidants and their implications across various fields highlights the critical role of phenolic compounds. Methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are essential in assessing the potential of compounds like 6-(4-Formyl-2-methylphenoxy)nicotinonitrile for similar applications (Munteanu & Apetrei, 2021).

Environmental Remediation

Studies on the sorption of phenoxy herbicides and their degradation highlight the environmental relevance of phenolic compounds. Research into advanced oxidation processes for treating recalcitrant compounds, including phenolics, in industrial wastewater underscores the potential environmental applications of 6-(4-Formyl-2-methylphenoxy)nicotinonitrile, particularly in enhancing the degradation efficiency of pollutants (Goodwin et al., 2018).

Nanostructured Materials for Energy Applications

Research into nanostructured transition metal nitrides for energy storage and conversion suggests a potential application area for 6-(4-Formyl-2-methylphenoxy)nicotinonitrile. By designing appropriate nanostructures, compounds with electronic properties can improve the performance of electrodes in electrochemical devices, indicating a promising direction for the compound of interest in energy-related applications (Dong et al., 2013).

Propriétés

IUPAC Name |

6-(4-formyl-2-methylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-10-6-11(9-17)2-4-13(10)18-14-5-3-12(7-15)8-16-14/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZPGEOFXIZLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Formyl-2-methylphenoxy)nicotinonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

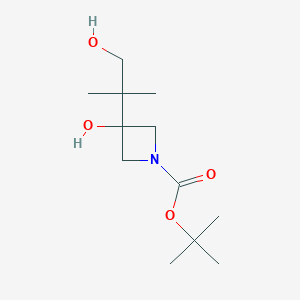

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

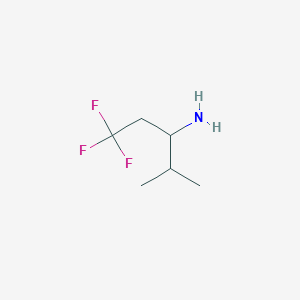

![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)